ODM-204 is a novel nonsteroidal compound developed for the treatment of castration-resistant prostate cancer, a challenging advanced form of prostate cancer characterized by persistent androgen receptor signaling despite low levels of circulating androgens. This compound functions through dual mechanisms: it inhibits the enzyme steroid 17-alpha-hydroxylase/17,20-lyase, also known as CYP17A1, and blocks androgen receptor activity. These actions are intended to reduce androgenic stimulation in patients, making ODM-204 a promising therapeutic option for managing this aggressive cancer type .
ODM-204 was discovered and developed by a research team aiming to address the limitations of existing treatments for prostate cancer. The compound falls under the classification of enzyme inhibitors and androgen receptor antagonists, targeting specific biochemical pathways involved in prostate cancer progression . Its development has involved extensive preclinical studies and clinical trials to evaluate its efficacy and safety in human subjects.
The synthesis may utilize methods such as:
These methods ensure high purity and yield of ODM-204 suitable for biological testing .
The molecular structure of ODM-204 is characterized by its nonsteroidal framework, which is crucial for its function as an androgen receptor antagonist. The specific arrangement of functional groups allows it to effectively inhibit CYP17A1 and bind to the androgen receptor.
While exact structural formulas are not detailed in the available literature, studies indicate that ODM-204 possesses a complex structure that enables dual inhibition mechanisms. Its structural integrity is essential for its biological activity against prostate cancer cells .
ODM-204 undergoes several key reactions in biological systems:
The effectiveness of ODM-204 in these reactions has been assessed using various in vitro assays involving human cell lines and animal models. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze metabolic pathways and confirm inhibition efficacy .
The mechanism of action for ODM-204 involves two primary processes:
This dual mechanism is particularly effective in castration-resistant prostate cancer, where traditional therapies often fail due to continued androgen receptor signaling .
Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability and phase transitions during formulation development .
ODM-204 has significant potential applications in scientific research and clinical settings:
Clinical trials have demonstrated its ability to inhibit tumor growth effectively, making it a candidate for further development in oncology .
Prostate cancer progression to castration-resistant states represents a critical therapeutic challenge. Despite androgen deprivation therapy (ADT), CRPC tumors maintain androgen receptor (AR) signaling through several resistance mechanisms:
These adaptations render single-target therapies ineffective long-term, necessitating multi-mechanistic approaches.
Table 1: Key Resistance Mechanisms in CRPC
Mechanism | Prevalence in CRPC | Functional Consequence |
---|---|---|
CYP17A1 Upregulation | 60-70% | Intratumoral androgen synthesis |
AR Amplification | 50-85% | Hypersensitivity to residual androgens |
AR Splice Variants | 15-30% | Ligand-independent AR signaling |
AR Mutations | 10-15% | Broadened ligand specificity |
Simultaneous blockade of androgen synthesis and AR signaling addresses key CRPC resistance pathways:
Preclinical data indicate dual inhibitors reduce tumor proliferation more effectively than single-target agents. In xenograft models, ODM-204 suppressed >90% of CRPC tumor growth versus 40-60% with selective inhibitors [1].
Table 2: Pharmacodynamic Profile of ODM-204 vs. Established Agents
Drug | CYP17A1 IC50 (nM) | AR Binding IC50 (nM) | Mechanistic Class |
---|---|---|---|
ODM-204 | 22 | 80 | Dual inhibitor |
Abiraterone | 2.8 | >10,000 | CYP17A1 inhibitor |
Enzalutamide | >100,000 | 21 | AR antagonist |
Darolutamide | >100,000 | 11 | AR antagonist |
Source: MedchemExpress biochemical assays [6]
ODM-204 is a first-in-class oral nonsteroidal molecule engineered to concurrently inhibit CYP17A1 and AR signaling. Key characteristics include:
Table 3: Phase I Clinical Response to ODM-204 (N=23)
Parameter | Response | Significance |
---|---|---|
Testosterone Suppression | Sustained castrate levels | Confirmed target engagement |
PSA50 Rate | 13% (3/23) at week 12 | Preliminary antitumor activity |
Treatment Duration | >1 year in responders | Proof of durable clinical benefit |
Plasma Exposure | Reduced AUC after repeated dosing | Limited efficacy at higher doses |
ODM-204’s development highlighted the feasibility of dual AR/CYP17A1 inhibition while underscoring pharmacokinetic optimization challenges. Its discontinuation informed next-generation candidates with improved bioavailability and sustained target coverage [1] [4] [6].
Concluding Remarks
ODM-204 represented a mechanistically rational approach to overcome CRPC’s adaptive AR signaling. Its nonsteroidal structure and target engagement validated dual inhibition as a viable strategy, though pharmacokinetic limitations curtailed clinical advancement. Future dual inhibitors require enhanced drug-like properties to maintain therapeutic exposure between doses. ODM-204’s legacy resides in its proof-of-principle efficacy, informing ongoing efforts to develop multi-targeted agents against treatment-resistant prostate cancer.
Table 4: Key Developmental Timeline of ODM-204
Phase | Status | Primary Findings | ClinicalTrials ID |
---|---|---|---|
Preclinical | Completed | Dual inhibition with IC50s of 22 nM (CYP17A1) and 80 nM (AR) | N/A |
Phase I | Completed (2018) | Established tolerability; identified PK limitations | EudraCT 2014-003642-26 |
Phase I/II | Discontinued | Insufficient exposure for sustained target inhibition | IRAS ID 167335 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0